

An In-depth Technical Guide to the Physical and Chemical Properties of Austamide

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Compound of Interest

Compound Name: Austamide

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Abstract

Austamide is a naturally occurring indole alkaloid first isolated from the fungus *Aspergillus ustus*. As a member of the prenylated indole alkaloids, a class of compounds known for their diverse and potent biological activities, **Austamide** has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of **Austamide**, including its structural characteristics, spectral data, and known biological context. Detailed experimental protocols for its synthesis and characterization are also presented to support further research and development efforts.

Chemical Identity and Physical Properties

Austamide is a structurally complex molecule with a spiro-indoline core. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₁ N ₃ O ₃	[1]
Molecular Weight	363.416 g/mol	[1]
CAS Number	34427-31-1	[1]
Appearance	Amorphous solid	[1]
Boiling Point (Predicted)	673.8 °C at 760 mmHg	[1]
Flash Point (Predicted)	361.3 °C	[1]
Density (Predicted)	1.4 g/cm ³	[1]
LogP (Predicted)	2.318	[1]

Table 1: Physical and Chemical Properties of **Austamide**.

Spectroscopic Data

The structural elucidation of **Austamide** has been achieved through various spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Austamide** provide a detailed map of its carbon-hydrogen framework. The chemical shifts are indicative of the electronic environment of each nucleus, confirming the presence of the indole, diketopiperazine, and prenyl moieties.

(Note: Specific peak assignments for ¹H and ¹³C NMR are not yet publicly available in the searched literature. Researchers are directed to the primary synthesis literature for detailed spectral charts.)

Infrared (IR) Spectroscopy

The IR spectrum of **Austamide** is characterized by absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Functional Group
~3300-3450	N-H stretching (indole and amide)
~1655-1670	C=O stretching (amide/diketopiperazine)

Table 2: Characteristic Infrared Absorption Bands for **Austamide**. The presence of multiple amide carbonyls in the diketopiperazine ring results in strong absorptions in the specified region[2].

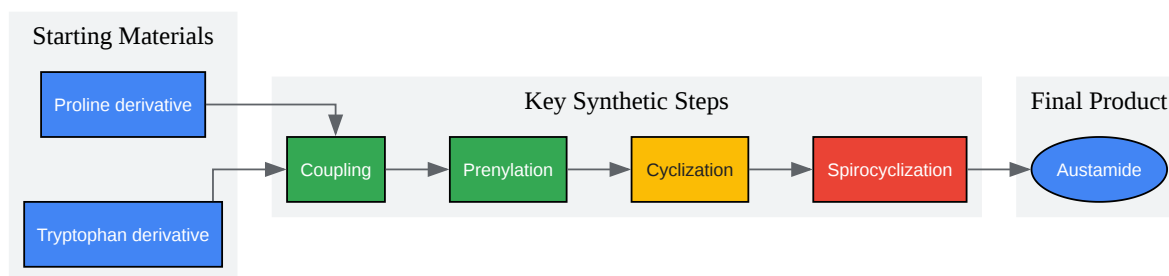
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **Austamide** and provides insights into its fragmentation pattern. Under electron ionization (EI), amides typically undergo cleavage of the N-CO bond[3]. For **Austamide**, this would lead to characteristic fragments corresponding to the indole and diketopiperazine portions of the molecule. The high-resolution mass spectrum would show a molecular ion peak $[M]^+$ consistent with the molecular formula $C_{21}H_{21}N_3O_3$.

Synthesis and Biosynthesis

Chemical Synthesis

The total synthesis of **Austamide** has been a subject of significant research, with both racemic and enantioselective routes developed.



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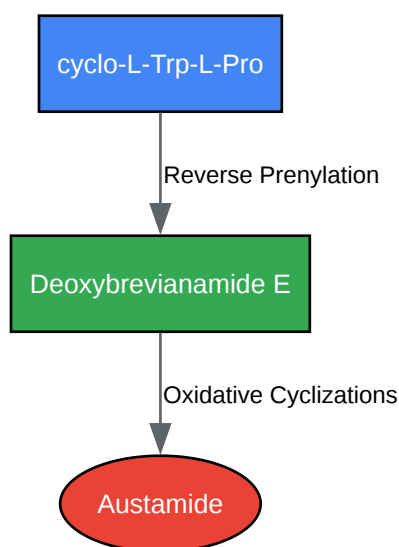
Caption: Generalized synthetic workflow for **Austamide**.

The enantioselective total synthesis of (+)-**Austamide** was achieved by Baran and Corey in 2002[4]. A key step in their approach is a novel palladium-mediated indole → dihydroindoloazocine cyclization.

- Preparation of the N-prenylated Tryptophan Derivative: (S)-Tryptophan methyl ester is reacted with 3-methyl-2-butenal followed by reduction with sodium borohydride to yield the N-prenylated tryptophan methyl ester.
- Amide Coupling: The product from the previous step is coupled with N-(9-fluorenylmethoxycarbonyl)-(S)-prolyl chloride to form the dipeptide precursor.
- Palladium-Mediated Cyclization: The dipeptide is treated with palladium(II) acetate in a mixture of THF, water, and acetic acid under an oxygen atmosphere to construct the eight-membered dihydroindoloazocine ring.
- Diketopiperazine Formation: The Fmoc protecting group is removed, and subsequent heating promotes the formation of the diketopiperazine core.
- Spirocyclization and Final Steps: The indole ring is converted to a 3-hydroxyindoline, followed by the formation of the spirocycle. Subsequent radical-initiated hydroxylation and dehydration yield (+)-**Austamide**[5].

Biosynthesis

The biosynthesis of **Austamide** in *Aspergillus ustus* is proposed to proceed through the intermediary of deoxybrevianamide E. This precursor is formed by the "reverse" prenylation of cyclo-L-Trp-L-Pro (brevianamide F)[6]. Subsequent oxidative cyclizations lead to the formation of **Austamide**[6].



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Caption: Proposed biosynthetic pathway of **Austamide**.

Biological Activity and Toxicology

Austamide is known to be a toxic metabolite produced by *Aspergillus ustus*[6]. However, detailed studies on its specific mechanism of action, cellular targets, and potential signaling pathway modulation are not extensively documented in the public domain.

Given its structural similarity to other biologically active indole alkaloids, it is plausible that **Austamide** may exhibit activities such as cytotoxicity. Further research is required to fully characterize its pharmacological and toxicological profile.

Experimental Protocol: General Cytotoxicity Assay (e.g., MTT Assay)

To assess the cytotoxic potential of **Austamide**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

- **Cell Culture:** Plate a suitable cancer cell line (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **Austamide** in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of

Austamide. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Austamide represents an intriguing natural product with a complex chemical architecture. This guide has summarized its known physical and chemical properties, drawing from the available literature. While its synthesis and biosynthesis have been investigated, a significant opportunity remains for the detailed exploration of its biological activities and mechanism of action. The provided experimental frameworks for synthesis and cytotoxicity testing serve as a foundation for researchers to further investigate the potential of this and related indole alkaloids in various scientific and therapeutic contexts.

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